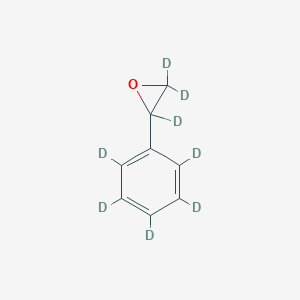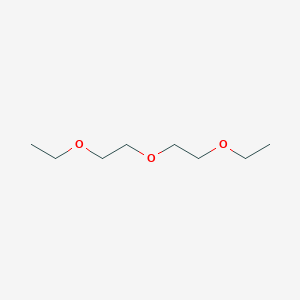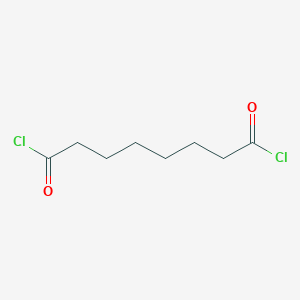
己二酰氯
描述
Suberoyl chloride, also known as suberoyl chloride, is an organic compound with the molecular formula C8H12Cl2O2. It is a diacid chloride derivative of suberic acid and is typically a colorless liquid, although aged samples may appear yellow or brown. This compound is known for its strong, pungent odor and is used primarily in organic synthesis and industrial applications .
科学研究应用
Suberoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of polymers and other organic compounds.
Biology: In the preparation of cross-linked chitosan membranes, which are used in drug delivery systems and tissue engineering.
Medicine: In the synthesis of hydroxyferrocifen hybrid compounds, which have shown antiproliferative activity against triple-negative breast cancer cells.
Industry: As a cross-linking agent to improve the integrity of polymer membranes.
作用机制
Target of Action
Suberoyl chloride is primarily used as a reagent in the synthesis of hydroxyferrocifen hybrid compounds . These compounds have shown antiproliferative activity against triple-negative breast cancer cells . Therefore, the primary targets of Suberoyl chloride are these cancer cells.
Mode of Action
It is known that it acts as a cross-linking agent to cross-link chitosan membranes, thereby improving the membrane’s integrity . This suggests that it may interact with its targets by forming covalent bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its role in the synthesis of hydroxyferrocifen hybrid compounds, it is likely involved in the pathways related to cell proliferation and apoptosis, particularly in triple-negative breast cancer cells .
Result of Action
The primary result of Suberoyl chloride’s action is the synthesis of hydroxyferrocifen hybrid compounds that have antiproliferative activity against triple-negative breast cancer cells . By cross-linking chitosan membranes, it also improves the integrity of these membranes .
Action Environment
The action, efficacy, and stability of Suberoyl chloride can be influenced by various environmental factors. For instance, it reacts with water , suggesting that its stability and efficacy may be affected by the presence of water or moisture in the environment
生化分析
Biochemical Properties
Suberoyl chloride plays a significant role in biochemical reactions, primarily as a cross-linking agent. It is used to cross-link chitosan membranes, enhancing their integrity and stability . In biochemical reactions, suberoyl chloride interacts with enzymes, proteins, and other biomolecules. For instance, it is used to synthesize hydroxyferrocifen hybrid compounds that exhibit antiproliferative activity against triple-negative breast cancer cells . The interaction of suberoyl chloride with these biomolecules involves the formation of covalent bonds, which can alter the structure and function of the target molecules.
Cellular Effects
Suberoyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, suberoyl chloride has been shown to enhance the integrity of chitosan membranes, which can affect cellular interactions and stability . Additionally, its role in synthesizing compounds with antiproliferative activity suggests that it can impact cell proliferation and apoptosis, particularly in cancer cells .
Molecular Mechanism
The molecular mechanism of suberoyl chloride involves its reactivity with biomolecules, leading to the formation of covalent bonds. This reactivity is primarily due to the presence of the acyl chloride groups, which can react with nucleophiles such as amines and hydroxyl groups. Suberoyl chloride can inhibit or activate enzymes by modifying their active sites or altering their conformation. These interactions can lead to changes in gene expression and cellular function, contributing to its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of suberoyl chloride can change over time due to its stability and degradation. Suberoyl chloride is sensitive to moisture and reacts with water, which can lead to its degradation . This degradation can affect its long-term stability and efficacy in biochemical applications. In in vitro and in vivo studies, the temporal effects of suberoyl chloride on cellular function can vary, with potential long-term impacts on cell viability and function.
Dosage Effects in Animal Models
The effects of suberoyl chloride in animal models vary with different dosages. At lower doses, suberoyl chloride may exhibit beneficial effects, such as enhancing membrane integrity and stability. At higher doses, it can have toxic or adverse effects, including cytotoxicity and tissue damage . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes while minimizing toxicity.
Metabolic Pathways
Suberoyl chloride is involved in metabolic pathways that include its interaction with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modifying the activity of key enzymes involved in metabolic processes. For example, its role in synthesizing bioactive compounds can influence metabolic pathways related to cell proliferation and apoptosis . The specific enzymes and cofactors involved in these pathways depend on the biochemical context in which suberoyl chloride is used.
Transport and Distribution
Within cells and tissues, suberoyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The transport and distribution of suberoyl chloride are crucial for its biochemical and cellular effects, as they determine the concentration and availability of the compound at target sites .
Subcellular Localization
The subcellular localization of suberoyl chloride can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of suberoyl chloride within cells can affect its interactions with biomolecules and its overall efficacy in biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions: Suberoyl chloride can be synthesized through the reaction of suberic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:
C8H14O4 (suberic acid) + 2 SOCl2 → C8H12Cl2O2 (octanedioyl dichloride) + 2 SO2 + 2 HCl
This reaction is usually performed at elevated temperatures to ensure complete conversion of the acid to the dichloride .
Industrial Production Methods: In industrial settings, the production of octanedioyl dichloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control and inert gas systems to maintain the reaction conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: Suberoyl chloride primarily undergoes substitution reactions due to the presence of the reactive acyl chloride groups. These reactions include:
Hydrolysis: Reacts with water to form suberic acid and hydrochloric acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions:
Hydrolysis: Water, typically at room temperature.
Aminolysis: Primary or secondary amines, often in the presence of a base such as pyridine.
Alcoholysis: Alcohols, often with a base to neutralize the hydrochloric acid formed.
Major Products Formed:
Hydrolysis: Suberic acid.
Aminolysis: Suberamides.
Alcoholysis: Suberates
相似化合物的比较
- Adipoyl chloride (hexanedioyl dichloride)
- Sebacoyl chloride (decanedioyl dichloride)
- Pimeloyl chloride (heptanedioyl dichloride)
Comparison: Suberoyl chloride is unique due to its specific chain length and reactivity. Compared to adipoyl chloride, which has a shorter chain, octanedioyl dichloride provides different physical properties and reactivity patterns. Sebacoyl chloride, with a longer chain, offers different mechanical properties in polymer applications. Pimeloyl chloride, with a slightly shorter chain, has intermediate properties between adipoyl and octanedioyl dichlorides .
属性
IUPAC Name |
octanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIBKAHUQOOLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)Cl)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143078 | |
| Record name | Octanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10027-07-3 | |
| Record name | Octanedioyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10027-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Suberoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Suberoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUBEROYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG5X3247UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[c]phenanthrene](/img/structure/B127203.png)
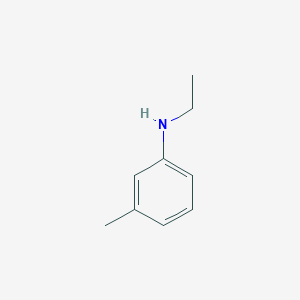


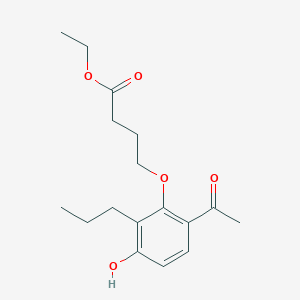
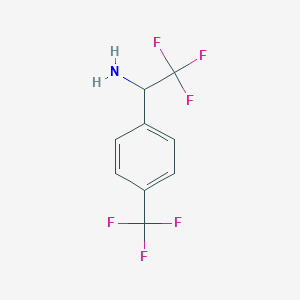

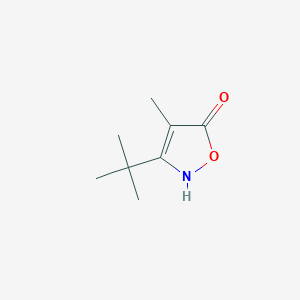

![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)
